molecular formula C21H22N2O6S B2580100 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 1787918-60-8

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2580100
CAS No.: 1787918-60-8
M. Wt: 430.48
InChI Key: DDFZDZQYTRBZIB-UHFFFAOYSA-N
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Description

This compound features a structurally complex azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene core with an 11-oxo group and a sulfonamide moiety. The side chain includes a 2-hydroxypropyl group substituted with a 2H-1,3-benzodioxol-5-yl ring, a dioxolane-containing aromatic system. The sulfonamide group (-SO₂NH-) and hydroxyl (-OH) provide hydrogen-bonding capabilities, which may influence solubility, crystallinity, and biological interactions .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-21(25,15-3-4-17-18(10-15)29-12-28-17)11-22-30(26,27)16-8-13-2-5-19(24)23-7-6-14(9-16)20(13)23/h3-4,8-10,22,25H,2,5-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFZDZQYTRBZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)(C4=CC5=C(C=C4)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with potential biological activity due to its unique structural features, including a benzodioxole moiety and a sulfonamide group. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzodioxole Ring : Known for its role in various biological activities, including antioxidant and anticancer properties.
  • Hydroxypropyl Group : May enhance solubility and bioavailability.
  • Sulfonamide Group : Often associated with antibacterial properties and enzyme inhibition.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : Interaction with biological receptors may lead to modulation of signaling pathways related to inflammation and cancer.
  • Antioxidant Activity : The benzodioxole moiety contributes to the compound's ability to scavenge free radicals.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities:

Activity Type Description References
AntioxidantScavenging of free radicals; protection against oxidative stress.
AnticancerInduction of apoptosis in cancer cells; inhibition of tumor growth.
AntibacterialInhibition of bacterial growth through enzyme targeting.

1. Anticancer Activity

A study investigated the anticancer properties of compounds related to the benzodioxole structure, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

2. Antioxidant Properties

Research on benzodioxole derivatives has shown their effectiveness in reducing oxidative stress markers in vitro and in vivo models, suggesting potential applications in neuroprotection and aging-related diseases.

3. Enzyme Inhibition

Sulfonamide derivatives have been extensively studied for their ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes, which can lead to therapeutic benefits in conditions like glaucoma and hypertension.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

N-[2-(2,3-Dihydro-1-Benzofuran-5-yl)-2-Hydroxyethyl]-11-Oxo-1-Azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-Triene-6-Sulfonamide () Substituent Difference: Replaces the benzodioxol group with a dihydrobenzofuran ring. Impact: The dihydrobenzofuran has one oxygen atom in a fused ring, compared to benzodioxol’s two oxygen atoms in a dioxolane ring. Side Chain: Shorter hydroxyethyl (-CH₂CH₂OH) vs. hydroxypropyl (-CH₂CH(OH)CH₃), influencing conformational flexibility and hydrogen-bonding geometry .

N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)-4-Methoxybenzamide () Core Difference: Azatricyclo core replaced with a triazole ring.

N-[3-(Dimethylamino)Propyl]-N-{4,6-Dioxa-10-Thia-12-Azatricyclo[7.3.0.0³,⁷]Dodeca-1(9),2,7,11-Tetraen-11-yl}-3-(Phenylsulfanyl)Propanamide Hydrochloride () Core Similarity: Shares an azatricyclo system but with additional dioxa and thia substitutions. Side Chain: A dimethylaminopropyl group and phenylsulfanyl moiety, which may enhance lipophilicity and alter pharmacokinetic properties compared to the target compound.

Data Tables: Structural and Theoretical Property Comparison

Property/Compound Target Compound Compound Triazole Derivative
Molecular Formula C₂₀H₂₂N₂O₆S C₁₉H₂₀N₂O₅S C₂₃H₂₄N₄O₄S
Molecular Weight (g/mol) 418.47 396.44 476.52
Hydrogen Bond Donors 2 (OH, NH) 2 (OH, NH) 3 (NH, OH, CONH)
Hydrogen Bond Acceptors 7 (O, SO₂, N) 6 (O, SO₂, N) 8 (O, N, SO)
Key Functional Groups Benzodioxol, sulfonamide, 11-oxo Dihydrobenzofuran, sulfonamide Triazole, methoxybenzamide, thioether

Research Findings and Methodological Context

  • Crystallography & Hydrogen Bonding : The sulfonamide and hydroxyl groups in the target compound likely form robust hydrogen-bonding networks, as analyzed via graph set theory (). Such interactions influence crystal packing and stability, critical for solid-state pharmaceutical formulations .
  • Bioactivity Screening : LC/MS profiling () could prioritize this compound for bioactivity studies, given its similarity to marine-derived metabolites with sulfonamide motifs.

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